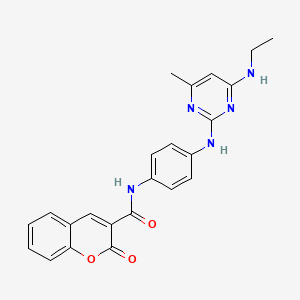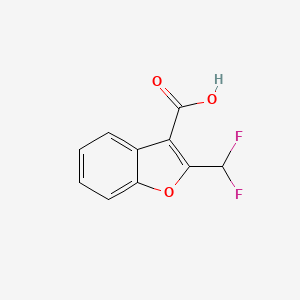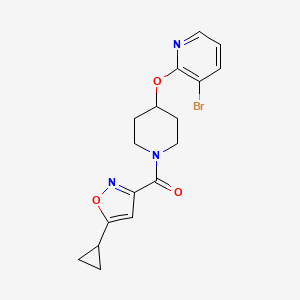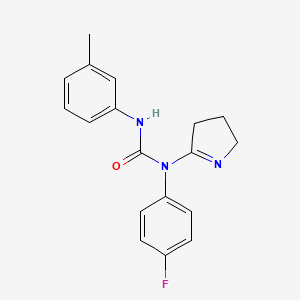
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" is a chemically synthesized organic molecule with potential applications in various scientific fields It belongs to a class of compounds known for their biological activity and complex structure, combining a pyrimidine ring with a chromene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of ethylamino and methyl groups, and the coupling with the chromene-3-carboxamide moiety. Common reagents for these steps include ethylamine, methyl iodide, and various coupling agents such as EDCI or DCC. Reaction conditions often involve organic solvents like DMF or DMSO and temperatures ranging from room temperature to slightly elevated conditions, around 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate optimized and scalable methods. The use of flow chemistry techniques and automated synthesizers could significantly enhance yield and efficiency. Key considerations include the availability of high-purity starting materials, cost-effective reagents, and rigorous quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions primarily at the ethylamino and methyl groups, potentially forming N-oxides or hydroxylated derivatives.
Reduction: Reduction reactions could target the carbonyl group in the chromene ring, converting it into a hydroxyl group.
Substitution: Nucleophilic substitutions can occur at the ethylamino group or the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Substitution reactions might employ halogenated compounds under mild to moderate conditions, often in polar aprotic solvents.
Major Products Formed
Oxidation yields hydroxylated or N-oxide derivatives, reduction transforms the carbonyl group to a hydroxyl group, and substitution reactions result in various functionalized analogs, which can be further explored for enhanced biological activity.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a model for studying complex synthetic routes and the reactivity of multi-ring systems. It can be used to explore novel reaction mechanisms and develop new synthetic methodologies.
Biology
Biologically, "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" may exhibit activity against certain cellular targets, making it a candidate for further biological evaluation in enzyme assays and cell-based studies.
Medicine
In medicinal chemistry, this compound's potential as a therapeutic agent is significant. Its complex structure suggests interactions with a variety of biological targets, such as kinase enzymes or DNA binding sites, hinting at possible anti-cancer or anti-inflammatory properties.
Industry
Industrially, this compound could be utilized in the development of advanced materials or as an intermediate in the synthesis of more complex molecules, benefiting sectors like pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" exerts its effects likely involves interactions with cellular proteins and enzymes. The ethylamino and methylpyrimidine groups may bind to active sites on enzymes, inhibiting their function. The chromene ring could intercalate with DNA, disrupting normal cellular processes. These interactions may lead to downstream effects such as cell cycle arrest or apoptosis in targeted cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
N-(4-((4-(ethylamino)-6-ethylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
These compounds share structural similarities but differ in specific substituents, influencing their reactivity and biological activity.
Uniqueness
The unique combination of ethylamino and methylpyrimidine groups in "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" potentially enhances its binding affinity and specificity for certain biological targets compared to its analogs, making it a distinctive candidate for further research and development.
Fascinating stuff, right? This compound is packed with potential. Anything else you’re curious about?
Properties
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-3-24-20-12-14(2)25-23(28-20)27-17-10-8-16(9-11-17)26-21(29)18-13-15-6-4-5-7-19(15)31-22(18)30/h4-13H,3H2,1-2H3,(H,26,29)(H2,24,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVCYGMHBRRYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2655655.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2655661.png)


![2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)

![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2655671.png)



